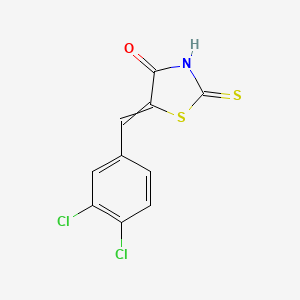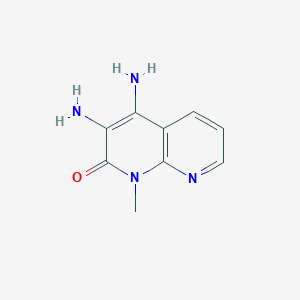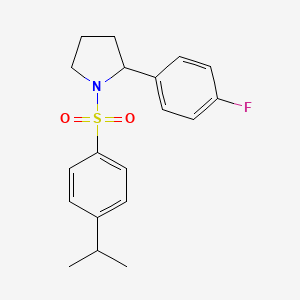
Sodium 4-(1-ethyldecyl)benzenesulfonate
Vue d'ensemble
Description
Sodium 4-(1-ethyldecyl)benzenesulfonate is a widely used anionic surfactant with the chemical formula C18H29NaO3S and a molecular weight of 348.48 . It is commonly found in household cleaning products, industrial applications, and scientific research due to its excellent wetting, dispersion, decontamination, and antibacterial properties . This compound is typically a white or yellowish powder or flake solid that is easily soluble in water, forming a translucent solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dodecyl benzenesulfonate involves three main steps: alkylation, sulfonation, and neutralization .
Alkylation: Benzene reacts with dodecyl olefin to form dodecyl benzene.
Sulfonation: Dodecyl benzene is then sulfonated with sulfur trioxide (SO3) to produce dodecyl benzene sulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield sodium dodecyl benzenesulfonate.
Industrial Production Methods: In industrial settings, the production process involves the use of a continuous reactor system where benzene and dodecyl olefin are fed into an alkylation reactor. The resulting dodecyl benzene is then transferred to a sulfonation reactor where it reacts with sulfur trioxide. The sulfonated product is subsequently neutralized with sodium hydroxide in a neutralization reactor, and the final product is dried to obtain a free-flowing powder .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(1-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium 4-(1-ethyldecyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of dispersions.
Biology: Employed in the preparation of cell membranes and in protein extraction processes.
Medicine: Utilized in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, and foaming agents.
Mécanisme D'action
The mechanism of action of sodium dodecyl benzenesulfonate involves its ability to reduce surface tension and form micelles. The hydrophobic dodecyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, allowing it to effectively emulsify and disperse oils and other hydrophobic materials . This property is crucial in its role as a surfactant in various applications, including enhanced oil recovery and cleaning products .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with similar properties but different structural characteristics.
Hexadecyltrimethylammonium bromide (CTAB): A cationic surfactant used in similar applications but with different ionic properties.
Propriétés
Formule moléculaire |
C18H30NaO3S |
|---|---|
Poids moléculaire |
349.5 g/mol |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; |
Clé InChI |
GVGUFUZHNYFZLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Na] |
melting_point |
>300 °C |
Description physique |
WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. |
Solubilité |
Solubility in water, g/100ml at 25 °C: 20 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8730534.png)
![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)
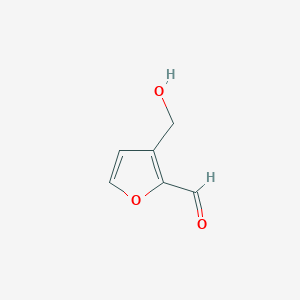
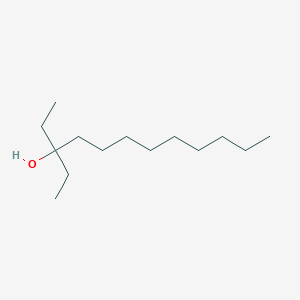
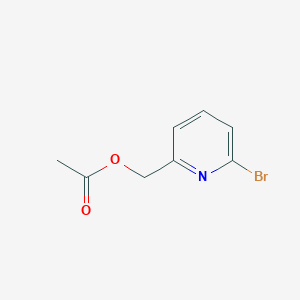
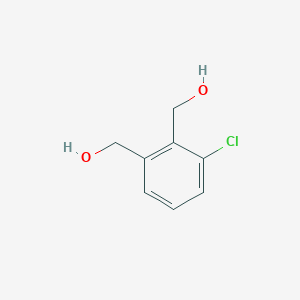
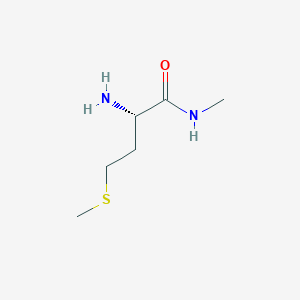
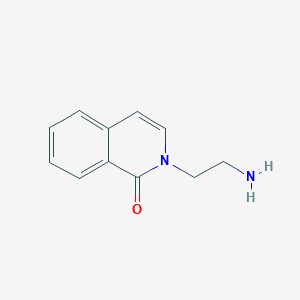
![4-[3-(Diethylamino)propoxy]benzaldehyde](/img/structure/B8730589.png)
